1-Benzyl-3,5-dimethyl-1H-pyrazole
Overview
Description
1-Benzyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C12H14N2 It is characterized by a pyrazole ring substituted with a benzyl group at the first position and methyl groups at the third and fifth positions
Scientific Research Applications
1-Benzyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which is a key regulator of many important physiological processes .
Mode of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that 1-Benzyl-3,5-dimethyl-1H-pyrazole might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which plays a crucial role in many biochemical pathways.
Result of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that this compound might have similar effects.
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of substituted aromatic aldehydes with hydrazine derivatives followed by cyclization can yield pyrazole derivatives . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically require mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Pyrazole oxides and related derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazoles with different functional groups depending on the reagents used.
Comparison with Similar Compounds
- 1-Benzyl-3,5-diphenyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 1-Phenyl-3,5-dimethyl-1H-pyrazole
Comparison: 1-Benzyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCXNXMLCDHLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345326 | |
Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-81-2 | |
Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these pyrazole derivatives exert their cytotoxic effects on TNBC cells?
A1: Research suggests that certain derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole, specifically those incorporating naphthalene, p-chlorobenzene, o-phenol, and toluene, exhibit promising cytotoxic activity against MDA-MB-231 cells, a model for TNBC []. These compounds appear to induce distinct morphological changes in the cells, indicative of apoptosis (programmed cell death) []. While the exact mechanism remains under investigation, molecular docking studies suggest that some derivatives, like (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, exhibit strong binding affinity for the active site of AKT2 []. AKT2, a protein kinase involved in cell survival and proliferation, is often overexpressed in TNBC, making it an attractive therapeutic target. Further research is needed to confirm if direct AKT2 inhibition is the primary mechanism of action for these compounds.
Q2: What are the structural characteristics of these promising pyrazole derivatives?
A2: The core structure consists of a this compound scaffold. The study focused on modifying this scaffold by adding various substituents at the 4th position of the pyrazole ring via Claisen-Schmidt condensation reactions []. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a potent derivative, features a (E)-1-(4-chlorophenyl)prop-2-en-1-one group attached to the core structure []. Characterization of these compounds involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing detailed insights into their structures [].
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